molecular formula C37H38B2O4 B3029623 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] CAS No. 728911-52-2

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]

Cat. No.: B3029623
CAS No.: 728911-52-2
M. Wt: 568.3 g/mol
InChI Key: GKPGYJFGTIZCRP-UHFFFAOYSA-N
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Description

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[9H-fluorene] is an organic compound that belongs to the class of boronic esters. This compound is known for its unique structure, which includes two boronic ester groups attached to a spirobi[fluorene] core. It is widely used in organic electronics and materials science due to its excellent thermal stability and electronic properties.

Scientific Research Applications

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[9H-fluorene] has a wide range of applications in scientific research:

Safety and Hazards

This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Mechanism of Action

Target of Action

The compound 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[9H-fluorene] is a complex organic molecule. Similar compounds are often used in the synthesis of conjugated copolymers , suggesting that its targets could be specific molecular structures in these polymers.

Mode of Action

The mode of action of this compound is likely related to its chemical structure, which includes two boronic ester groups. These groups are often involved in coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction . In these reactions, the boronic ester groups can form bonds with other molecules, leading to the formation of larger, more complex structures .

Biochemical Pathways

The compound may participate in the borylation of arenes and the preparation of fluorenylborolane . These reactions are part of larger biochemical pathways involved in the synthesis of conjugated copolymers . The downstream effects of these pathways can include changes in the physical and chemical properties of the resulting polymers.

Result of Action

The primary result of the compound’s action is likely the formation of new bonds with other molecules, leading to the creation of larger, more complex structures . This can result in changes in the physical and chemical properties of the resulting materials, such as their conductivity, flexibility, and stability .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of its reactions may depend on the presence of a suitable catalyst . Additionally, the compound’s stability may be affected by temperature and light exposure . Therefore, it is typically recommended to store the compound in a cool, dark place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[9H-fluorene] typically involves a multi-step process. One common method includes the borylation of 2,7-dibromo-9,9’-spirobi[fluorene] using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[9H-fluorene] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Resulting from oxidation reactions.

    Functionalized Fluorenes: Produced through substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[9H-fluorene] is unique due to its spirobi[fluorene] core, which imparts excellent thermal stability and electronic properties. This makes it particularly suitable for use in high-performance electronic devices and materials.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[7'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2'-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38B2O4/c1-33(2)34(3,4)41-38(40-33)23-17-19-27-28-20-18-24(39-42-35(5,6)36(7,8)43-39)22-32(28)37(31(27)21-23)29-15-11-9-13-25(29)26-14-10-12-16-30(26)37/h9-22H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPGYJFGTIZCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)B8OC(C(O8)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]
Reactant of Route 2
Reactant of Route 2
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]
Reactant of Route 3
Reactant of Route 3
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]
Reactant of Route 4
Reactant of Route 4
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]
Reactant of Route 5
Reactant of Route 5
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]
Reactant of Route 6
Reactant of Route 6
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]

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